Poor Aromatase Substrate Capacity: Structural Elimination of Estrogen‑Related Side Effects Versus Non‑Chlorinated Prohormones
Methyl‑clostediol carries a chlorine atom at the C4 position that sterically and electronically prevents binding to the aromatase (CYP19A1) enzyme, a feature confirmed by the CymitQuimica product description that explicitly states Promagnon 25 is a poor substrate for the aromatase cytochrome P‑450 enzyme . In contrast, non‑4‑chlorinated prohormones such as 4‑androstenediol and methyltestosterone are readily aromatized to estradiol or methylestradiol, leading to estrogen‑mediated side effects (gynecomastia, water retention, negative feedback on the hypothalamic‑pituitary‑gonadal axis) at comparable anabolic doses [1]. This qualitative binary difference—complete avoidance of aromatization—provides a clear selection criterion for research models requiring an anabolic stimulus without estrogenic confounding [1].
| Evidence Dimension | Aromatase substrate status (qualitative; quantitative Ki data not available for this compound) |
|---|---|
| Target Compound Data | Poor substrate; 4‑chloro group blocks CYP19A1 |
| Comparator Or Baseline | 4‑androstenediol (aromatizable), methyltestosterone (aromatizable to methylestradiol) |
| Quantified Difference | Qualitative: aromatizable vs. non‑aromatizable |
| Conditions | Based on structural class knowledge of 4‑chloro‑Δ⁴ steroids [1] |
Why This Matters
Procurement decisions for in‑vivo anabolic research models that require estrogen‑independent readouts should prioritize 4‑chloro‑substituted prohormones like methyl‑clostediol over aromatizable alternatives to eliminate hormonal crosstalk as a confounding variable.
- [1] Chloromethylandrostenediol – Wikipedia. (n.d.). https://en.wikipedia.org/wiki/Chloromethylandrostenediol View Source
